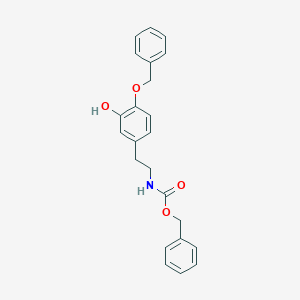

N-苄氧羰基-4-O-苄基多巴胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

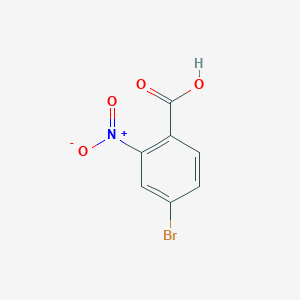

The synthesis of substituted benzylamine derivatives has been a topic of interest due to their potential applications in medical imaging and pharmacology. In the first study, a series of halogenated N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine derivatives were synthesized to explore their binding affinity and selectivity to the human brain serotonin transporter (SERT) . The derivatives included compounds with fluorine, bromine, and iodine substitutions on the benzyl ring. These compounds were synthesized from their monomethyl precursors and subsequently labeled with carbon-11 to create potential positron emission tomography (PET) imaging agents .

Molecular Structure Analysis

The molecular structure of these compounds plays a crucial role in their binding affinity and selectivity. The X-ray structure of one of the compounds from the second study confirmed the R stereochemistry, which was found to be essential for the affinity towards dopamine D-2 receptors . The solid-state conformation of this compound showed the 4-fluorobenzyl group folded over the salicylamide moiety, indicating the importance of the spatial arrangement of the substituents for receptor binding .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are critical for achieving the desired selectivity and affinity for the target receptors. The methylation of the monomethyl precursors with carbon-11 labeled iodoethane was a key step in the preparation of the PET imaging agents . The stereoselective blockade of dopamine D-2 receptors by the synthesized benzamides and salicylamides was influenced by the stereochemistry and the nature of the aromatic substituents, which was demonstrated by the ability of these compounds to block apomorphine-induced stereotypies in vivo .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their halogen substitutions and stereochemistry, directly affect their pharmacological profiles. The halogenated derivatives showed high SERT affinity with low nanomolar Ki values, indicating strong interactions with the transporter . The compounds with 2,3-dimethoxy and 5,6-dimethoxy substitution patterns exhibited potent inhibition of [3H]spiperone binding to dopamine D-2 receptors, with IC50 values around 1 nM, suggesting high receptor affinity . The ability to induce catalepsy at higher dose levels than required to block apomorphine-induced responses suggests a dose-dependent pharmacological effect .

科学研究应用

多巴胺受体与神经精神障碍

最近对多巴胺D2受体配体的理解取得了进展,突显了它们在治疗精神神经障碍(如精神分裂症、帕金森病、抑郁症和焦虑症)中的治疗潜力。具有高D2R亲和力的药效团包括芳香基团、环胺基团、中央连接子和芳香/杂芳疏水片段,表明苯甲基和苄氧羰基基团在开发治疗剂中的结构重要性(Jůza等,2022)。

多巴胺在学习和记忆中的作用

多巴胺在学习和记忆中发挥关键作用,影响动机、预测误差、激励显著性、记忆巩固和反应输出等过程。它在恐惧条件化和消退中的功能,以及在与奖励相关任务中的调节作用,展示了多巴胺信号在认知过程中的广泛影响(Abraham et al., 2014)。

多巴胺与免疫系统

越来越多的证据表明,多巴胺作为神经系统和免疫系统之间的关键传递物质,影响着树突状细胞、巨噬细胞、微胶质细胞和中性粒细胞等先天免疫细胞。这表明多巴胺途径可能成为创新治疗免疫介导疾病的靶点,突显了将多巴胺药物重新用于非免疫适应症的潜力(Pinoli et al., 2017)。

分子机制和治疗靶点

了解针对多巴胺高亲和力转运蛋白的兴奋剂新型精神活性物质的分子作用机制,可以为这些化合物的成瘾潜力提供见解。这一知识对于开发针对多巴胺途径的治疗方法至关重要,可能与结构类似于N-苄氧羰基-4-O-苄基多巴胺的化合物相关(Sahai & Opacka‐Juffry, 2021)。

属性

IUPAC Name |

benzyl N-[2-(3-hydroxy-4-phenylmethoxyphenyl)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO4/c25-21-15-18(11-12-22(21)27-16-19-7-3-1-4-8-19)13-14-24-23(26)28-17-20-9-5-2-6-10-20/h1-12,15,25H,13-14,16-17H2,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSEDVGWVNCVJCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCNC(=O)OCC3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570613 |

Source

|

| Record name | Benzyl {2-[4-(benzyloxy)-3-hydroxyphenyl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyloxycarbonyl-4-O-benzyl Dopamine | |

CAS RN |

87745-55-9 |

Source

|

| Record name | Benzyl {2-[4-(benzyloxy)-3-hydroxyphenyl]ethyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B134211.png)

![2-[(Diethylamino)methyl]-4-nitrophenol](/img/structure/B134224.png)

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B134231.png)